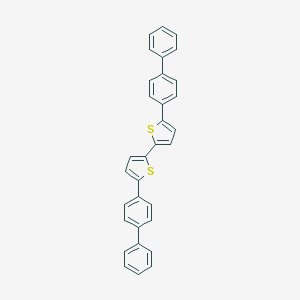

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

説明

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T or PPTTPP) is a π-conjugated organic semiconductor characterized by a rigid bithiophene core substituted with 4-biphenylyl groups at the 5,5'-positions. This structure enhances intermolecular π-π stacking and charge transport properties, making BP2T suitable for optoelectronic applications. BP2T nanocrystals exhibit size-dependent optical properties due to quantum confinement effects, as demonstrated in studies using modified miniemulsion techniques . Its synthesis often involves palladium-catalyzed cross-coupling reactions, leveraging intermediates like 5,5'-dibromo-2,2'-bithiophene (CAS 4805-22-5), a common building block for semiconducting polymers and small molecules .

作用機序

Target of Action

This compound is a type of organic semiconductor, and it’s often used in the field of organic field-effect transistors (OFET) and organic photovoltaics (OPV) materials .

Mode of Action

As an organic semiconductor, the compound interacts with its targets by facilitating the movement of charge carriers, such as electrons or holes . The compound’s structure, which includes two thiophene rings connected by biphenyl groups, allows for effective π-conjugation and charge transport .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in electronic applications rather than biological ones . The electronic properties of the compound, such as charge transport, can be influenced by its molecular structure and the arrangement of its atoms .

Result of Action

The primary result of the compound’s action is the facilitation of charge transport in electronic devices . This can lead to improved performance in devices such as organic field-effect transistors and organic photovoltaics .

生物活性

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T) is a compound of significant interest in the field of organic electronics and biomedicine due to its unique structural properties and biological activities. This article explores the biological activity of BP2T, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

BP2T is characterized by its bithiophene backbone with biphenyl substituents, enhancing its electronic properties. The compound exhibits interesting optical characteristics, including photoluminescence and cathodoluminescence, which are influenced by its crystallinity and size. The synthesis typically involves palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups that can modulate its biological activity.

Biological Activity Overview

Research indicates that BP2T possesses notable biological activities, particularly in antimicrobial and anticancer domains. Its effectiveness is largely attributed to its ability to disrupt cellular processes in target organisms or cells.

Antimicrobial Activity

- Mechanism of Action : BP2T has been shown to exhibit antimicrobial properties against various strains of bacteria and fungi. The compound's mechanism involves the disruption of microbial cell membranes and interference with metabolic functions.

-

Case Studies :

- A study reported that BP2T derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.25 μM for some derivatives . This suggests potential as a therapeutic agent in treating tuberculosis.

- Additionally, derivatives of BP2T have shown efficacy against multidrug-resistant strains, highlighting their potential in overcoming current treatment limitations .

Anticancer Activity

- In Vitro Studies : BP2T has been investigated for its anticancer properties in various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating specific pathways associated with cell death.

-

Research Findings :

- A study demonstrated that BP2T could inhibit the proliferation of breast cancer cells through modulation of the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, making it a target for cancer therapy.

- Another investigation revealed that BP2T derivatives exhibited cytotoxic effects on leukemia cells, with IC50 values indicating potent activity at low concentrations .

Data Summary

The following table summarizes key findings regarding the biological activity of BP2T:

| Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | ≤0.25 μM | Disruption of cell membranes |

| Antimicrobial | Multidrug-resistant strains | ≥8 μM | Interference with metabolic functions |

| Anticancer | Breast cancer cells | IC50 (varies) | Activation of apoptotic pathways |

| Anticancer | Leukemia cells | IC50 (low values) | Inhibition of NF-κB signaling |

Future Directions

The promising biological activities of BP2T suggest several avenues for future research:

- Structural Modifications : Further studies could explore the synthesis of BP2T analogs with enhanced potency or selectivity against specific pathogens or cancer types.

- Mechanistic Studies : Understanding the detailed mechanisms underlying the antimicrobial and anticancer effects could lead to improved therapeutic strategies.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the efficacy and safety profiles of BP2T in clinical settings.

科学的研究の応用

Key Properties

- Molecular Formula : C32H22S2

- Molecular Weight : Approximately 498.65 g/mol

- Melting Point : 368-374 °C

- Semiconducting Properties : P-type with mobility of approximately 0.04 cm²/V·s

Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs) :

- BP2T has been utilized in OLEDs due to its ability to form submicron particles that demonstrate light amplification when embedded in a poly(vinyl alcohol) (PVA) matrix. This property is essential for enhancing the efficiency of microcavity OLEDs.

-

Organic Field-Effect Transistors (OFETs) :

- The compound's semiconducting properties make it suitable for use in OFETs, where it can effectively transport charge carriers. Studies have shown that BP2T can self-assemble into ordered structures, which is beneficial for device performance.

-

Organic Photovoltaics (OPVs) :

- BP2T serves as a critical component in OPVs, contributing to their efficiency and stability. Its electronic characteristics allow for effective light absorption and charge separation, which are crucial for photovoltaic applications.

Gas Sensors

BP2T has been employed for the non-covalent functionalization of graphene, enhancing its sensitivity to gases such as ammonia through π–π stacking interactions. This functionalization increases the binding energy between ammonia and BP2T molecules, making it a promising candidate for gas sensor applications .

Nanocrystals and Size-Dependent Properties

Recent research has focused on the preparation of BP2T nanocrystals via modified miniemulsion techniques. These nanocrystals exhibit size-dependent optical properties, including blue-shifted photoluminescence spectra with decreasing size. This phenomenon is attributed to quantum effects and surface area-dependent exciton confinement .

Case Study 1: OLED Performance Enhancement

A study demonstrated that BP2T embedded in a microcavity structure significantly improved the light output compared to traditional OLED materials. The use of BP2T allowed for enhanced photoluminescence and reduced energy loss during operation.

Case Study 2: Gas Sensing Applications

Research showed that graphene functionalized with BP2T displayed a marked increase in sensitivity towards ammonia detection. This was attributed to the strong π–π interactions between the gas molecules and BP2T, leading to improved sensor response times .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2'-Bithiophene | Basic structure with two thiophene units | Simpler structure; less functionalization |

| 4,4'-Dihexyl-2,2'-bithiophene | Alkylated at 4-position | Enhanced solubility; used in polymer synthesis |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Bromo groups enhance reactivity | Useful for further functionalization |

| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | Methoxy substituents improve solubility | Potentially different optical properties |

The uniqueness of BP2T lies in its specific biphenyl substitution pattern which enhances its optoelectronic properties compared to simpler derivatives while maintaining a robust bithiophene backbone advantageous for electronic applications .

Q & A

Q. Basic: What are the common synthetic routes for 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene, and how are intermediates validated?

The synthesis typically involves coupling reactions of functionalized thiophene precursors. For example, Lawesson’s reagent is used for thionation of carbonyl groups in γ-ketoamide intermediates, followed by cyclization to form the bithiophene core . Validation of intermediates is achieved via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., H NMR, C NMR, IR). For instance, TLC plates with Rf values and NMR chemical shifts (e.g., 7.05–7.11 ppm for 5´-H in lithiated derivatives) confirm regioselectivity .

Q. Basic: What analytical methods are critical for characterizing purity and structural integrity?

- Melting Point (MP) Analysis : MP ranges (e.g., 144–146°C for related brominated bithiophenes) assess purity .

- Spectroscopy : H NMR detects proton environments (e.g., aromatic protons at 7.12–7.57 ppm in substituted derivatives), while IR identifies functional groups (e.g., C=O stretches at 1686 cm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 694 for dichlorophenyl derivatives) validate molecular weight .

Q. Advanced: How can researchers resolve contradictory data on regioselectivity in formylation reactions?

Regioselectivity depends on reaction mechanisms:

- Vilsmeier-Haack : Electrophilic substitution favors electron-rich positions (e.g., 4-formyl derivatives via ClCH=NMe) .

- Lithiation : Deprotonation at acidic sites (e.g., 5´-H adjacent to sulfur) yields 5´-formyl derivatives .

Resolution Strategy : Compare H NMR spectra of products. For example, lithiated derivatives show distinct 5´-H multiplicity (m, 1H, 7.05–7.11 ppm), while Vilsmeier products lack this signal. Cross-referencing with computational studies (e.g., nucleophilic Fukui indices) can further clarify selectivity .

Q. Advanced: What methodologies optimize synthesis yield and minimize side-products?

- Reagent Stoichiometry : Use excess Lawesson’s reagent (1.2–1.5 equiv) to ensure complete thionation of ketoamides .

- Temperature Control : Maintain 0–5°C during lithiation to prevent overmetalation .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) separates formylated isomers .

Data-Driven Example : A 97% yield of tosylated derivatives was achieved via sodium 4-methylbenzenesulfinate in ethanol/DMF (20:5 mL), highlighting solvent polarity’s role in reducing side-reactions .

Q. Advanced: How does substitution at the 4-biphenylyl group influence electronic properties in organic electronics?

- Electron-Donating Groups (e.g., methoxy) : Increase HOMO energy, enhancing hole transport in organic field-effect transistors (OFETs) .

- Electron-Withdrawing Groups (e.g., bromo) : Lower LUMO levels, improving electron affinity for photovoltaic applications .

Case Study : In IT-4F (a dithiophene-indacenodithiophene derivative), fluorination reduces recombination losses in solar cells, demonstrating substituent effects on charge mobility .

Q. Advanced: How are computational methods used to predict reactivity and stability?

- DFT Calculations : Predict regioselectivity by mapping electrostatic potentials (e.g., nucleophilic regions near amino groups) .

- Molecular Dynamics (MD) : Simulate aggregation behavior in thin films, correlating alkyl chain length (e.g., hexyl vs. ethylhexyl) with crystallinity .

Validation : Experimental vs. computed C NMR shifts (e.g., 148.5 ppm for carbonyl carbons) show <2 ppm deviation, confirming model accuracy .

Q. Advanced: What strategies address challenges in scaling up lab-scale syntheses?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Lawesson’s reagent reactions) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Case Study : Pilot-scale synthesis of PNP N-phenyl-2-phenyl[60]fulleropyrrolidine achieved 85% yield using flow systems, versus 72% in batch .

Q. Advanced: How do structural variations impact thermal stability for high-temperature applications?

- Thermogravimetric Analysis (TGA) : Bithiophenes with bulky tert-butyl groups show 10–15% higher decomposition temperatures (e.g., 320°C vs. 290°C for unsubstituted analogs) .

- DSC Studies : Glass transition temperatures () increase with rigid backbones (e.g., 150°C for dinaphthodioxaphosphepin derivatives) .

Q. Advanced: What are the best practices for safe handling and waste management?

- WGK Germany Classification : Class 3 (highly water-polluting) mandates sealed containers and neutralization prior to disposal .

- Ventilation : Use fume hoods during lithiation (n-BuLi reacts violently with moisture) .

- Waste Streams : Quench thiol byproducts with oxidizing agents (e.g., NaOCl) to prevent sulfide formation .

Q. Advanced: How are contradictions in reported optical properties (e.g., absorbance maxima) resolved?

- Solvent Effects : Polar solvents (e.g., CHCl) redshift absorbance (e.g., 450 → 465 nm) due to solvatochromism .

- Aggregation State : Thin-film vs. solution spectra differ; annealing at 150°C reduces aggregation-induced peak broadening .

Method : Compare UV-vis spectra under standardized conditions (e.g., 10 M in toluene) and reference internal standards (e.g., [Ru(bpy)]) .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

Key Compounds Analyzed:

5,5'-Bis(naphth-2-yl)-2,2'-bithiophene

- Substituents : Naphthyl groups.

- Properties : Layered triclinic packing in thin films, hole mobility of 0.1 cm²/Vs in organic field-effect transistors (OFETs). Structural analysis via XRD and AFM reveals alignment perpendicular to substrates, critical for charge transport .

- Applications : OFETs with n-octadecyltrichlorosilane-coated dielectrics.

5,5'-Di(2-azulenyl)-2,2'-bithiophene (DAzBT)

- Substituents : Azulenyl groups.

- Properties : Enhanced air stability compared to pentacene, with OFET characteristics demonstrating balanced charge transport. Azulene’s electron-rich nature modifies HOMO/LUMO levels .

5,5'-Bis(2-anthracenyl)-2,2'-bithiophene

- Substituents : Anthracenyl groups.

- Properties : High thermal stability (decomposition temperature: 425°C), hole mobility of 0.1 cm²/Vs in thin-film transistors (TFTs). Triclinic packing similar to naphthyl derivatives but with reduced contact resistance (3 × 10⁴ Ω cm) .

C4biTh, C5biTh, C6biTh (5,5'-bis-alkylsulfanyl derivatives)

- Substituents : Alkylsulfanyl chains (C4–C6).

- Properties : Lower charge mobility due to insulating alkyl chains but improved solubility for solution processing. NMR and EI+ mass spectrometry confirm purity .

Optical and Structural Comparisons

| Compound | λmax (nm) | Band Gap (eV) | Crystal Structure | Mobility (cm²/Vs) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| BP2T (PPTTPP) | 450–500<sup>a</sup> | 2.7–3.0 | Nanocrystalline | N/A | 300 (decomposition) |

| 5,5'-Bis(naphth-2-yl) | 420–460 | 2.8 | Triclinic | 0.1 | 250 |

| DAzBT | 480–520 | 2.5 | Not reported | 0.05–0.1 | 350 |

| 5,5'-Bis(2-anthracenyl) | 500–550 | 2.6 | Triclinic | 0.1 | 425 |

| C4biTh | 380–400 | 3.2 | Amorphous (thin film) | <0.01 | 200 |

<sup>a</sup> Size-dependent shifts observed in nanocrystals .

Critical Analysis of Substituent Impact

- Electron-Donating Groups (e.g., biphenylyl, anthracenyl) : Enhance π-conjugation, reducing band gaps and improving charge mobility.

- Bulky Substituents (e.g., azulenyl, naphthyl) : Improve thermal stability but may hinder molecular packing, slightly reducing mobility.

- Alkyl Chains : Increase solubility at the expense of conductivity, limiting use to solution-processed films .

特性

IUPAC Name |

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNXLFCTPWBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442941 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175850-28-9 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。